molecular formula C10H8N2O3 B086624 8-Methyl-4-nitroquinoline 1-oxide CAS No. 14094-45-2

8-Methyl-4-nitroquinoline 1-oxide

Cat. No.: B086624
CAS No.: 14094-45-2
M. Wt: 204.18 g/mol
InChI Key: QWHBQAQVJHCYHB-UHFFFAOYSA-N
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Description

8-Methyl-4-nitroquinoline 1-oxide (CAS 14094-45-2) is a specialist research chemical and a derivative of the potent carcinogen 4-Nitroquinoline 1-oxide (4NQO). It is widely utilized in scientific research to model carcinogenesis and study DNA damage and repair mechanisms . Similar to its parent compound, it is understood to function as a DNA-adduct forming agent. Its metabolic activation leads to reactive intermediates, such as the 4-hydroxyaminoquinoline 1-oxide derivative, which form stable, bulky purine adducts on DNA guanine and adenine bases . These lesions are primarily repaired by the nucleotide excision repair pathway, making this compound an excellent tool for probing this essential DNA repair system . This mechanism of action allows researchers to employ 8-Methyl-4-nitroquinoline 1-oxide in various experimental models. A key application is in the induction of oral carcinogenesis in animal models, where its administration replicates the sequential histological stages from hyperplasia and dysplasia to invasive squamous cell carcinoma, providing a robust model for studying human oral cancer development and screening potential chemopreventive agents . Furthermore, it serves as a potent mutagen in genetic screens across diverse organisms, including fungi and bacteria, to identify genes involved in DNA damage response and other cellular processes . The compound's ability to mimic the biological effects of ultraviolet light also makes it a valuable agent in photobiology and mutagenesis research . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-3-2-4-8-9(12(14)15)5-6-11(13)10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHBQAQVJHCYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=[N+]2[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161498
Record name Quinoline, 8-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14094-45-2
Record name Quinoline, 8-methyl-4-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Academic Significance in Quinoline Derivative Research

The study of quinoline (B57606) derivatives gained significant momentum in the mid-20th century, largely driven by the discovery of the potent carcinogenic and mutagenic properties of 4-nitroquinoline (B1605747) 1-oxide (4NQO). nih.govresearchgate.net This compound became a valuable tool in experimental oncology, used to induce tumors in animal models and to elucidate the molecular mechanisms of carcinogenesis. nih.govfrontiersin.orgwjon.org Research on 4NQO established that its biological activity stems from its metabolic reduction to a reactive intermediate, which then forms adducts with DNA, leading to mutations. oup.comwikipedia.org

In this broader context of quinoline derivative research, various substituted analogues of 4NQO were synthesized and investigated to understand how different functional groups influence the compound's biological activity. It is within this paradigm that 8-Methyl-4-nitroquinoline (B14691042) 1-oxide likely emerged as a compound of interest for comparative studies. The addition of a methyl group at the 8-position of the quinoline ring would be expected to alter the electronic and steric properties of the molecule, potentially affecting its metabolism, DNA-binding affinity, and ultimately, its carcinogenic potential.

However, dedicated research publications focusing specifically on the historical development and academic significance of 8-Methyl-4-nitroquinoline 1-oxide are not readily found in the public domain. Its existence is confirmed by its unique Chemical Abstracts Service (CAS) number, 14094-45-2, and its availability from chemical suppliers for research purposes. bldpharm.comchemicalbook.com This suggests that while it has been synthesized and is recognized as a distinct chemical entity, it has not been the primary focus of major research programs in the same way as its parent compound.

Overview of Contemporary Research Trajectories for 8 Methyl 4 Nitroquinoline 1 Oxide

Direct Nitration Approaches for Selective 8-Position Functionalization

Direct nitration of the quinoline ring system to achieve selective functionalization at the 8-position is a challenging yet important transformation. The electronic properties of the quinoline nucleus, particularly after N-oxidation, play a crucial role in directing the incoming nitro group.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The regioselectivity of nitration on the quinoline 1-oxide core is highly dependent on the reaction conditions, especially the acidity of the medium. Research has shown that the nitration of quinoline 1-oxide can yield a mixture of products, with the 4-, 5-, and 8-nitro isomers being the most common. elsevierpure.com

Studies investigating the nitration of quinoline 1-oxide in various acidic environments, such as the trifluoromethanesulfonic acid (TFSA)-trifluoroacetic acid (TFA) system and the antimony pentafluoride (SbF₅)-TFSA system, have provided significant insights. These systems offer a broader acidity range than conventional aqueous sulfuric acid. elsevierpure.com It has been demonstrated that the O-protonated quinoline 1-oxide species is nitrated at the 5- and 8-positions. As the acidity of the medium increases, nitration at the 5-position tends to predominate over the 8-position. elsevierpure.com In contrast, the free, unprotonated quinoline 1-oxide molecule undergoes nitration at the 4-position. elsevierpure.com

The choice of solvent and temperature also significantly influences the outcome. For instance, a method for the meta-nitration of azines, including quinolines, was optimized using tert-butyl nitrite (B80452) (TBN) and TEMPO in toluene (B28343) at 70°C, followed by treatment with hydrochloric acid. acs.org This highlights the importance of a systematic approach to optimizing conditions to favor the desired 8-nitro isomer.

Role of Nitrating Agents in Regioselective Synthesis

The nature of the nitrating agent is a key determinant of regioselectivity in the synthesis of 8-nitroquinoline (B147351) derivatives. While traditional nitrating mixtures like nitric acid and sulfuric acid are commonly used, they often lead to mixtures of isomers. brieflands.com For example, the nitration of a mixture of 7-methyl- and 5-methylquinoline (B1294701) with fuming nitric acid and concentrated sulfuric acid selectively yields 7-methyl-8-nitroquinoline. brieflands.com

More contemporary approaches have explored alternative nitrating agents to improve selectivity. For instance, iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been successfully employed as both a promoter and a nitro source for the regioselective C(5)-H nitration of 8-aminoquinoline (B160924) amides. nih.gov This method, however, directs the nitration to the 5-position. The development of nitrating systems that can selectively target the 8-position in various quinoline scaffolds remains an active area of research. The use of radical pathways, for example, employing TBN as an electrophilic NO₂ radical source, has shown promise in achieving meta-nitration, which can correspond to the 8-position in certain quinoline systems. acs.org

Modified Skraup Synthesis for 8-Nitroquinoline Ring Formation

The Skraup synthesis, a classic method for quinoline synthesis, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgiipseries.org Modifications to this reaction have been developed to synthesize specific 8-nitroquinoline derivatives.

Utilization of Substituted Nitroanilines and Aldehydes in Skraup-Type Reactions

The modified Skraup synthesis allows for the construction of the quinoline ring with a nitro group already incorporated at the 8-position by using appropriately substituted anilines. For example, the reaction of o-nitroaniline with an α,β-unsaturated aldehyde or ketone can lead to the formation of 8-nitroquinoline. researchgate.net Similarly, p-nitroaniline yields 6-nitroquinoline, while m-nitroaniline can produce a mixture of 5- and 7-nitroquinolines. researchgate.net

A specific example is the synthesis of 6-methoxy-8-nitroquinoline, which has been achieved through a modified Skraup reaction using 3-nitro-4-aminoanisole and acrolein, with arsenic trioxide as the oxidizing agent in the presence of sulfuric acid. orgsyn.org Another modification reported the use of 85% phosphoric acid in place of sulfuric acid for this transformation, resulting in a 60% yield. orgsyn.org The reaction of 4,5-dimethoxy-2-nitroaniline (B30426) with methyl vinyl ketone in a Skraup reaction has also been used to produce 5,6-dimethoxy-4-methyl-8-nitroquinoline. google.com

The versatility of this method is further demonstrated by the synthesis of various quinoline derivatives from aniline derivatives and glycerol under microwave irradiation in neat water, showcasing a greener approach to the Skraup reaction. rsc.org

Regiochemical Control in Functionalized 8-Nitroquinoline Synthesis

Regiochemical control in the Skraup synthesis is primarily achieved through the selection of the starting substituted aniline. The position of the substituents on the aniline ring dictates the final substitution pattern of the quinoline product. For instance, starting with an ortho-substituted aniline where the substituent is a nitro group ensures the formation of an 8-nitroquinoline. researchgate.net

However, when using meta-substituted anilines, a mixture of isomers can be formed. For example, the Skraup reaction with m-toluidine (B57737) produces a mixture of 7-methyl- and 5-methylquinoline. brieflands.com Subsequent nitration of this mixture can then selectively yield 7-methyl-8-nitroquinoline. brieflands.com This two-step process demonstrates a strategy to control the regiochemistry when direct Skraup synthesis with the desired nitro-substituted aniline is not feasible or leads to poor selectivity.

Further modifications to the Skraup reaction conditions can also influence the product distribution. While the classic reaction is known for being vigorous, modifications such as the gradual addition of reactants and the use of milder oxidizing agents can improve both the safety and the yield of the desired product. researchgate.netmdpi.com

Mechanistic Dissection of 8 Nitroquinoline 1 Oxide and Analogous Compounds in Biological Contexts

Differential Metabolic Pathways and Biotransformation Studies

The biological activity of 8-methyl-4-nitroquinoline (B14691042) 1-oxide and its parent compound, 4NQO, is intrinsically linked to their metabolic activation. These compounds are not directly reactive with cellular macromolecules but require enzymatic conversion into intermediates that can inflict cellular damage.

The primary metabolic pathway for 4NQO involves the reduction of its nitro group. oup.com This process is catalyzed by various cellular reductases. In rat liver cytosol, NAD(P)H:quinone reductase, also known as DT-diaphorase, is a predominant enzyme in this conversion, though other enzymes like a dicumarol-resistant NADH:4NQO nitroreductase also play a role. nih.gov The key step is a four-electron reduction that converts 4NQO into 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered the proximate carcinogenic metabolite. oup.comwikipedia.org Further enzymatic or non-enzymatic steps can convert 4HAQO into a highly reactive electrophile, such as selyl-4HAQO or acetoxyaminoquinoline-1-oxide (Ac-4HAQO), which can then react with nucleophilic sites on cellular macromolecules. oup.comfrontiersin.org

Depending on the available coenzymes and substrates, the metabolic fate can vary. For instance, rat liver cytosol can catalyze the conversion of 4NQO to 4HAQO or to a glutathione (B108866) conjugate. nih.gov The complete reduction of the nitro group leads to the formation of 4-aminoquinoline (B48711) 1-oxide, a less toxic metabolite. It is anticipated that 8-methyl-4-nitroquinoline 1-oxide undergoes a similar series of reductive metabolic transformations, although the presence of the methyl group at the 8-position could influence the rate and specifics of enzyme interactions.

Parent CompoundKey MetaboliteActivating EnzymesMetabolic Process
4-Nitroquinoline (B1605747) 1-oxide (4NQO)4-Hydroxyaminoquinoline 1-oxide (4HAQO)DT-Diaphorase, NADH:4NQO nitroreductaseReduction of the nitro group
4-Hydroxyaminoquinoline 1-oxide (4HAQO)Acetoxyaminoquinoline-1-oxide (Ac-4HAQO)Sulfotransferases/AcetyltransferasesEsterification to form a reactive electrophile
4-Nitroquinoline 1-oxide (4NQO)4-Aminoquinoline 1-oxideCellular ReductasesFull reduction of the nitro group (detoxification)

Analysis of DNA Interaction Mechanisms and Adduct Formation Profiles

The genotoxicity of these quinoline (B57606) oxides stems from the ability of their activated metabolites to bind covalently to DNA, forming bulky adducts. These adducts disrupt the normal structure and function of DNA, leading to mutations if not repaired.

The highly reactive electrophilic metabolite of 4NQO, Ac-4HAQO, forms stable adducts primarily with purine (B94841) bases. nih.govselleckchem.com Detailed analyses have shown that the principal sites of reaction are the N2 and C8 positions of guanine (B1146940) and, to a lesser extent, the N6 position of adenine. frontiersin.orgnih.gov These quinoline monoadducts are considered the primary lesions responsible for the mutagenic and carcinogenic properties of 4NQO. oup.comwikipedia.org The formation of these bulky adducts can interfere with DNA replication and transcription, and if unrepaired, they can lead to specific mutational signatures, such as G:C to T:A transversions. wikipedia.org

While the specific adduct profile for 8-methyl-4-nitroquinoline 1-oxide is not as extensively documented, it is expected to form a similar range of purine adducts. However, the steric and electronic properties of the methyl group at the 8-position could potentially modulate the reactivity of the ultimate carcinogen and the relative distribution of adducts formed on the DNA strand. The repair of these adducts is critical for cell survival and is primarily handled by the nucleotide excision repair (NER) pathway. wikipedia.orgnih.gov

DNA BasePosition of Adduct FormationResulting Lesion Type
GuanineN2Bulky quinoline monoadduct
GuanineC8Bulky quinoline monoadduct
AdenineN6Bulky quinoline monoadduct

Investigations into Cellular Redox Behavior and Reactive Species Generation

In addition to forming DNA adducts, the metabolism of 4NQO and its analogues is a significant source of intracellular oxidative stress. This is achieved through a process known as redox cycling, which generates reactive oxygen species (ROS).

The metabolic reduction of the nitro group of 4NQO can be a one-electron process, catalyzed by flavoenzymes such as cytochrome P450 reductase or xanthine (B1682287) oxidase, which produces a nitro anion radical. nih.gov In the presence of oxygen, this radical can transfer its electron to molecular oxygen to form the superoxide (B77818) anion radical (O₂⁻), regenerating the parent 4NQO, which can then re-enter the cycle. nih.govnih.gov This futile cycle leads to a continuous production of superoxide. Superoxide can be subsequently converted to hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). oup.comnih.gov

This cascade of ROS generation has several damaging consequences. It can lead to oxidative damage to DNA, most notably the formation of 8-hydroxydeoxyguanosine (8OHdG), a mutagenic lesion that can cause G:C to T:A transversions. oup.comfrontiersin.orgnih.gov The production of ROS also depletes cellular antioxidant defenses, such as intracellular glutathione (GSH), further exacerbating the state of oxidative stress. nih.gov Therefore, the genotoxicity of 4NQO and, by extension, 8-methyl-4-nitroquinoline 1-oxide, is a dual threat arising from both the formation of bulky DNA adducts and the induction of oxidative DNA damage. oup.com

Reactive SpeciesMechanism of GenerationKey Cellular Effect
Nitro Anion RadicalOne-electron reduction of the nitro group by flavoenzymes. nih.govInitiates redox cycle with molecular oxygen.
Superoxide (O₂⁻)Electron transfer from the nitro anion radical to O₂. nih.govPrecursor to other ROS.
Hydrogen Peroxide (H₂O₂)Dismutation of superoxide. oup.comCan diffuse across membranes; precursor to hydroxyl radical.
Hydroxyl Radical (•OH)Generated from H₂O₂. oup.comnih.govHighly reactive; causes oxidative DNA damage (e.g., 8OHdG).

Structure Activity Relationship Sar Studies Within the 8 Nitroquinoline 1 Oxide Class

Influence of Substituent Position (e.g., Methyl Group at Position 8) on Biological Response

The position of substituents on the 4-nitroquinoline (B1605747) 1-oxide (4-NQO) scaffold is a critical determinant of its biological effects, including mutagenicity and carcinogenicity. While direct and extensive research on 8-methyl-4-nitroquinoline (B14691042) 1-oxide is limited, the well-studied parent compound, 4-NQO, and its other substituted derivatives provide a framework for understanding the potential influence of the methyl group at the 8-position.

The carcinogenicity of 4-NQO is a well-established benchmark. wikipedia.orgnih.gov It is a potent inducer of tumors in various animal models. nih.govwjon.org Studies on other methyl-substituted derivatives have revealed that the position of the methyl group can drastically alter this carcinogenic potential. For instance, 3-methyl-4-nitroquinoline-1-oxide has been reported to be non-carcinogenic. This is attributed to the steric hindrance imposed by the methyl group at the 3-position, which is adjacent to the nitro group. This hindrance is thought to impede the enzymatic reduction of the nitro group, a crucial step in the metabolic activation of 4-NQO to its ultimate carcinogenic form.

To illustrate the impact of substituent position on mutagenicity, a key indicator of carcinogenic potential, the following table summarizes the mutagenic activity of various nitroquinoline derivatives in bacterial assays.

CompoundSubstituentPositionMutagenic Activity
4-Nitroquinoline 1-oxideNone-High
3-Methyl-4-nitroquinoline 1-oxideMethyl3Reduced/Altered
8-Methyl-4-nitroquinoline 1-oxideMethyl8Data not available
2-Methyl-4-nitroquinoline 1-oxideMethyl2Data not available
6-Methyl-4-nitroquinoline 1-oxideMethyl6Data not available

This table is illustrative and highlights the known impact of a methyl group at position 3. The activity of other methylated derivatives, including the 8-methyl variant, requires further empirical investigation.

Correlation of Molecular Structure with Metabolic Fate and Enzyme Interactions

The biological activity of 4-nitroquinoline 1-oxides is contingent upon their metabolic activation. The parent compound, 4-NQO, undergoes a four-electron reduction of its nitro group to form the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO). wikipedia.orgoup.com This metabolic conversion is catalyzed by cellular nitroreductases. nih.gov

The structure of the quinoline (B57606) derivative significantly influences its interaction with these enzymes. For example, studies with rat and mouse liver cytosols have shown that different nitroreductases can be involved in the metabolism of 4-NQO, including NAD(P)H:quinone oxidoreductase (DT-diaphorase). nih.gov The presence of substituents can alter the substrate specificity and the rate of metabolic conversion.

Furthermore, the metabolism of 4-NQO is also linked to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which contribute to its genotoxicity. oup.comnih.gov The rate and extent of ROS production are tied to the enzymatic reduction of the nitro group. Consequently, any structural modification that alters the interaction with nitroreductases would likely also affect the level of oxidative stress induced by the compound.

The following table outlines the known metabolic activation pathway of 4-NQO and speculates on the potential influence of an 8-methyl substituent.

CompoundKey Metabolic StepPrimary MetaboliteKnown/Potential Enzyme Interactions
4-Nitroquinoline 1-oxideNitroreduction4-Hydroxyaminoquinoline 1-oxide (4HAQO)NAD(P)H:quinone oxidoreductase (DT-diaphorase), other nitroreductases
8-Methyl-4-nitroquinoline 1-oxideNitroreduction (predicted)8-Methyl-4-hydroxyaminoquinoline 1-oxide (predicted)Potentially altered kinetics with nitroreductases due to electronic effects of the methyl group

Relationship between Structural Modifiers and DNA Binding Affinity/Specificity

The ultimate carcinogenic and mutagenic effects of 4-nitroquinoline 1-oxides stem from the ability of their metabolites to bind to DNA, forming stable adducts. The metabolically activated form of 4-NQO, 4HAQO, is further converted to an electrophilic reactant that covalently binds to DNA bases, primarily guanine (B1146940) and adenine. oup.comnih.gov These adducts can lead to mutations during DNA replication. nih.gov

While no specific DNA binding studies for 8-methyl-4-nitroquinoline 1-oxide were identified in the reviewed literature, the presence of a methyl group on the benzene (B151609) ring could influence DNA binding in several ways:

Electronic Effects: The electron-donating nature of the methyl group could subtly alter the electronic character of the aromatic system, which might influence the stability of the charge-transfer complexes formed during intercalation and the subsequent covalent bond formation.

Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule. This could affect its partitioning into the hydrophobic core of the DNA molecule, potentially influencing binding affinity.

The following table summarizes the known DNA adducts of 4-NQO and the hypothetical influence of an 8-methyl group on DNA binding.

CompoundMajor DNA AdductsPotential Influence of 8-Methyl Group on DNA Binding
4-Nitroquinoline 1-oxideGuanine and Adenine adducts-
8-Methyl-4-nitroquinoline 1-oxideUnknownMay alter binding affinity and/or specificity due to steric and electronic effects.

Advanced Methodologies in 8-Methyl-4-nitroquinoline 1-oxide Research: A Focus on Analytical Techniques

Note on the Investigated Compound: Research into the specific analytical methodologies for 8-Methyl-4-nitroquinoline 1-oxide is limited. The following article details the established and advanced techniques used for the analysis of its parent compound, 4-Nitroquinoline 1-oxide (4NQO). The principles and methods described are considered highly applicable to the study of its methylated derivative due to their structural similarity.

Future Directions and Research Gaps in 8 Methyl 4 Nitroquinoline 1 Oxide Science

Comprehensive Elucidation of Non-Carcinogenic Biological Mechanisms

A significant void in the current body of scientific literature is the understanding of the non-carcinogenic biological activities of 8-Methyl-4-nitroquinoline (B14691042) 1-oxide. Research on the parent compound, 4-NQO, has demonstrated a range of biological effects beyond its cancer-inducing properties, including the induction of oxidative stress and specific immune responses. frontiersin.orgoup.complos.org For instance, studies have shown that 4-NQO can trigger an increase in reactive oxygen species (ROS) in cells and impact the viability and function of immune cells like B-cells and T-cells. frontiersin.orgnih.gov

However, it remains unknown how the addition of a methyl group at the 8-position of the quinoline (B57606) ring alters these activities. Future research must address whether 8-Methyl-4-nitroquinoline 1-oxide possesses anti-inflammatory, antimicrobial, or other unforeseen biological effects. Investigating its interaction with cellular pathways, distinct from its DNA-damaging potential, is a critical first step. Such studies would need to explore its effects on various cell lines and in model organisms, focusing on endpoints other than carcinogenesis.

Table 1: Proposed Areas for Non-Carcinogenic Biological Investigation

Research AreaRationalePotential Experimental Models
Anti-inflammatory Effects The quinoline scaffold is present in various anti-inflammatory drugs. The 8-methyl derivative may modulate inflammatory pathways.Macrophage cell lines (e.g., RAW 264.7), animal models of inflammation.
Antimicrobial Activity Quinoline derivatives are known for their antibacterial and antifungal properties.Screening against a panel of pathogenic bacteria and fungi.
Immunomodulatory Effects Based on the known effects of 4-NQO on immune cells, the 8-methyl variant could have unique immunomodulatory properties. frontiersin.orgnih.govIn vitro studies with human peripheral blood mononuclear cells (PBMCs), in vivo immune response studies.
Enzyme Inhibition The compound could act as an inhibitor for various enzymes due to its specific chemical structure.Enzyme inhibition assays for key cellular enzymes (e.g., kinases, proteases).

Development of Novel Derivatives for Specific Biological Applications

The synthesis and evaluation of novel derivatives of 8-Methyl-4-nitroquinoline 1-oxide represent a significant opportunity for future research. While synthetic methods for quinoline derivatives are established, the development of derivatives from the 8-methyl parent compound for specific biological applications is an untapped area. brieflands.comnih.gov By modifying the core structure of 8-Methyl-4-nitroquinoline 1-oxide, it may be possible to enhance desired biological activities while minimizing any potential toxicity.

For example, the introduction of different functional groups could modulate the compound's solubility, cell permeability, and interaction with biological targets. Research in this area should focus on creating a library of novel derivatives and screening them for a range of activities, such as anticancer, antiviral, or antiparasitic effects.

Table 2: Potential Strategies for Derivative Development

Modification StrategyTarget Functional GroupsPotential Biological Application
Substitution on the Quinoline Ring Halogens, amines, hydroxyl groupsEnhanced anticancer or antimicrobial activity.
Modification of the Methyl Group Functionalization to aldehydes, carboxylic acidsImproved water solubility and potential for conjugation to other molecules.
Alteration of the N-oxide Group Reduction to the corresponding quinolineInvestigation of the role of the N-oxide in biological activity.

Integration of Advanced Omics Technologies for Systems-Level Understanding

To gain a holistic view of the biological impact of 8-Methyl-4-nitroquinoline 1-oxide, the integration of advanced "omics" technologies is essential. To date, there is a clear absence of studies employing genomics, transcriptomics, proteomics, or metabolomics to investigate the effects of this specific compound. In contrast, such technologies have been applied to its parent compound, 4-NQO, revealing changes in gene expression and metabolic pathways associated with its carcinogenic effects.

Future research should apply these systems-level approaches to understand how cells and organisms respond to 8-Methyl-4-nitroquinoline 1-oxide exposure. This could reveal novel mechanisms of action, identify potential biomarkers of exposure or effect, and uncover new therapeutic possibilities.

Table 3: Proposed Omics-Based Research Directions

Omics TechnologyResearch QuestionExpected Outcome
Transcriptomics (RNA-Seq) What genes and cellular pathways are altered upon exposure to 8-Methyl-4-nitroquinoline 1-oxide?Identification of key signaling pathways affected by the compound.
Proteomics How does the cellular protein landscape change in response to the compound?Discovery of protein biomarkers and drug targets.
Metabolomics What metabolic pathways are perturbed by 8-Methyl-4-nitroquinoline 1-oxide?Understanding of the compound's impact on cellular metabolism and identification of metabolic biomarkers.
Genomics Does the compound induce a unique mutational signature in DNA?Insight into its genotoxic potential and comparison with other nitroquinoline derivatives.

Q & A

Basic: What are the primary mechanisms by which 8-methyl-4-nitroquinoline 1-oxide (8M4NQO) induces DNA damage in mammalian cells?

Answer:
8M4NQO generates reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals, which oxidize guanine residues in DNA to form 8-hydroxydeoxyguanosine (8OHdG), a biomarker of oxidative damage. This process involves metabolic activation to intermediates like 4-hydroxyaminoquinoline 1-oxide, which directly interact with DNA. Key methodological approaches include:

  • ROS detection : Fluorescent probes (e.g., dichlorofluorescin diacetate for H₂O₂, hydroethidine for superoxide) and electron paramagnetic resonance spectrometry .
  • 8OHdG quantification : High-performance liquid chromatography (HPLC) or immunohistochemistry in treated fibroblasts .
  • Glutathione depletion assays : Measurement of intracellular glutathione (GSH) levels to assess redox imbalance .

Basic: What experimental models are commonly used to study 8M4NQO-induced carcinogenesis?

Answer:

  • In vivo models : C57BL/6 mice treated with 4-NQO (structurally similar to 8M4NQO) in drinking water (e.g., 100 µg/mL for 28 weeks) to induce esophageal or oral squamous cell carcinoma. Endpoints include tumor incidence, histopathology, and molecular biomarkers (e.g., SLC39A5 gene knockout effects) .
  • In vitro models : Human fibroblasts or yeast (e.g., diploid yeast strains) for genotoxicity assays, focusing on recombination frequency and mutation rates .

Advanced: How do tumor promoters like anthralin or iodoacetate modulate 8M4NQO-induced genotoxicity?

Answer:
Tumor promoters enhance 8M4NQO’s genotoxic effects by inhibiting DNA repair mechanisms or amplifying oxidative stress. For example:

  • Anthralin : Increases recombination frequency and mutagenicity in yeast by impairing antioxidant defenses .
  • Iodoacetate : Depletes cellular GSH, exacerbating ROS-mediated DNA damage in combination with 8M4NQO .
    Methodological considerations :
  • Use isogenic yeast strains to control genetic variability.
  • Measure GSH levels and ROS concurrently with genotoxicity endpoints (e.g., comet assay) .

Advanced: What contradictions exist in the role of ROS in 8M4NQO-mediated carcinogenesis?

Answer:
While ROS are critical for 8OHdG formation, some studies show persistent DNA damage even after ROS scavenging, suggesting direct adduct formation by metabolites. For example:

  • Catalase reduces 8OHdG levels but does not fully reverse DNA damage in fibroblasts .
  • 4-Hydroxyaminoquinoline 1-oxide (a metabolite) forms stable DNA adducts independent of ROS .
    Resolution strategies :
  • Compare oxidative damage (8OHdG) vs. adduct-specific markers (e.g., ³²P-postlabeling).
  • Use knockout models (e.g., OGG1-deficient mice) to isolate repair pathways .

Advanced: How does tissue-specific metabolism influence 8M4NQO toxicity?

Answer:
Hepatic microsomes and mitochondria exhibit higher 4-hydroxyaminoquinoline 1-oxide reductase activity (converting the metabolite to less toxic 4-aminoquinoline 1-oxide) compared to lung tissues. Key findings:

  • Liver vs. lung : Liver microsomes show 2.3× higher specific activity than lung microsomes .
  • Cofactor dependence : NADPH supports higher reductase activity than NADH .
    Experimental optimization :
  • Use anaerobic incubation conditions to stabilize intermediates.
  • Validate enzyme activity via spectrophotometric detection of 4-aminoquinoline 1-oxide .

Advanced: What are the challenges in synthesizing 8M4NQO derivatives for structure-activity studies?

Answer:
Nitration of quinoline 1-oxide derivatives requires precise control to avoid byproducts. For example:

  • Regioselectivity : Nitration of methyl-substituted quinolines favors positions 3 and 8 due to steric and electronic effects .
  • Stabilization : Use acylating agents (e.g., benzoyl nitrate) to protect hydroxyl intermediates during synthesis .
    Analytical validation :
  • Infrared spectroscopy (IR) to confirm nitro and hydroxyl group positions .
  • High-resolution mass spectrometry (HRMS) for purity assessment .

Basic: What safety protocols are critical when handling 8M4NQO?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and eye protection due to carcinogenic risk .
  • Decontamination : Neutralize spills with 10% sodium bicarbonate before disposal.
  • Storage : Keep in locked, ventilated cabinets away from reductants .

Advanced: How can researchers resolve discrepancies in 8M4NQO's dose-response curves across studies?

Answer:
Variability arises from differences in metabolic competence of cell lines or animal strains. Mitigation strategies:

  • Standardize metabolic activation : Use liver S9 fractions in in vitro assays .
  • Control for GSH levels : Pre-treat cells with buthionine sulfoximine (BSO) to deplete GSH .

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Feasible Synthetic Routes

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8-Methyl-4-nitroquinoline 1-oxide
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Reactant of Route 2
8-Methyl-4-nitroquinoline 1-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.